molecular formula C35H68O5 B116919 Glyceryl 1,3-dipalmitate CAS No. 502-52-3

Glyceryl 1,3-dipalmitate

Cat. No. B116919
CAS RN: 502-52-3
M. Wt: 568.9 g/mol
InChI Key: GFAZGHREJPXDMH-UHFFFAOYSA-N
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Description

Glyceryl 1,3-dipalmitate, also known as α,γ-Dipalmitin, 1,3-Dihexadecanoylglycerol, 1,3-Dipalmitin, or 1,3-Dipalmitoyl-glycerol, is a type of diacylglycerol . It has been used as a standard in lipid analysis of feeds and omasal digesta . It has also been used as a standard in identifying sn -1,3 diacylglycerol (DAG) in skeletal muscles .


Synthesis Analysis

While specific synthesis methods for Glyceryl 1,3-dipalmitate were not found in the search results, it is known that glyceryl 1,3-dipalmitate can be produced from Lactobacillus paracasei subsp . A method for the determination of glyceryl dilinoleate, 1,3-dipalmitate glyceride, and glyceryl 1,3-distearate in milk by ultra-performance liquid chromatography—evaporative light scattering detector (UPLC-ELSD) has been developed .


Molecular Structure Analysis

The molecular formula of Glyceryl 1,3-dipalmitate is C35H68O5 . The molecular weight is 568.91 . The structure contains palmitic acid at the sn -1 and sn -3 positions .


Physical And Chemical Properties Analysis

Glyceryl 1,3-dipalmitate is a powder .

Scientific Research Applications

Food Analysis

Glyceryl 1,3-dipalmitate, along with other diglycerides, is analyzed in milk using ultra-performance liquid chromatography and an evaporative light scattering detector. This method shows good linear relationships and recoveries, indicating its suitability for determining glyceryl 1,3-dipalmitate in milk products (Luo et al., 2021).

Neuroprotection

Glyceryl 1,3-dipalmitate (GD) derived from Lactobacillus paracasei has been shown to have neuroprotective properties. It ameliorates oxygen-glucose deprivation and reperfusion-induced apoptosis in neuroblastoma cells, indicating potential applications in neurological disorders (Cheng & Pan, 2017).

Lipid Bilayer Studies

The phase-transition properties of glyceryl-dipalmitate lipid bilayers have been studied using molecular dynamics simulations. These studies help understand the structural differences when introducing a second aliphatic lipid tail, contributing to the knowledge of lipid bilayer behavior (Laner & Hünenberger, 2015).

Polymorphism in Diglycerides

Research on the polymorphism of diglycerides, including glyceryl 1,3-dipalmitate, has been carried out using X-ray diffraction, IR spectroscopy, and other methods. This research helps understand the different physical forms these substances can take, which is vital for their applications in various industries (Shannon et al., 1992).

Surface Properties in Biochemistry

The surface properties of glyceryl 1,3-dipalmitate and related molecules have been studied, focusing on pressure-area isotherms and surface melting temperatures. These studies are crucial for understanding the behavior of these lipids at interfaces, which has implications in biochemistry and materials science (Fahey & Small, 1986).

Lipase Interaction

Investigations into the interaction of pancreatic lipase with glyceryl 1,3-dipalmitate have been conducted. This research helps understand how enzymes interact with diglycerides, which is significant in both digestion and pharmaceutical sciences (Jensen et al., 1964).

Prodrug Synthesis

Glyceryl 1,3-dipalmitate has been utilized in the synthesis of prodrugs, showing potential in improving pharmacological profiles and reducing gastric irritation, indicating its role in drug development (Redasani & Bari, 2013).

Liposome Research

Research on temperature-sensitive liposomes using derivatives of glyceryl 1,3-dipalmitate has been conducted, indicating its potential in drug delivery and cancer treatment (Lindner et al., 2004).

Cosmetic Applications

Studies on the crystallization and rheology of mono- and diglycerides, including glyceryl 1,3-dipalmitate, in topical ointments, have shown their role in stabilizing emulsion droplets, highlighting their importance in cosmetic formulations (Ali et al., 2022).

properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAZGHREJPXDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964531
Record name 2-Hydroxypropane-1,3-diyl dihexadecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,3-dihexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Glyceryl 1,3-dipalmitate

CAS RN

502-52-3, 26657-95-4
Record name 1,3-Dipalmitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-52-3
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Record name Glyceryl 1,3-dipalmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl dipalmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,3-diyl dihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropane-1,3-diyl dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.221
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Glycerol dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,3-DIPALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52PAE2F168
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Glycerol 1,3-dihexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

73 - 74 °C
Record name Glycerol 1,3-dihexadecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
MC Cheng, TM Pan - Journal of agricultural and food chemistry, 2017 - ACS Publications
Glyceryl 1,3-dipalmitate (GD) purified from Lactobacillus paracasei subsp. paracasei NTU 101-fermented products has been demonstrated to possess neuroprotective properties. We …
Number of citations: 9 pubs.acs.org
Y Luo, Y Xu, X Yu, A Yan, G Lan, F Liu… - Journal of Liquid …, 2021 - Taylor & Francis
In this paper, a new method was developed for the determination of glyceryl dilinoleate, 1,3-dipalmitate glyceride, and glyceryl 1,3-distearate in milk by ultra-performance liquid …
Number of citations: 2 www.tandfonline.com
CY Chang, TM Pan - Food & function, 2019 - pubs.rsc.org
Chemotherapy is currently used to treat colorectal cancer (CRC), the most common cancer worldwide. However, chemotherapeutic drugs are limited by severe side effects or drug …
Number of citations: 8 pubs.rsc.org
MC Cheng, YL Leu, TY Tsai, TM Pan - Journal of Functional Foods, 2016 - Elsevier
Ischaemia/reperfusion injury plays important roles in the morbidity and mortality associated with ischaemic strokes. We investigated the neuroprotective effects of ethanol extract …
Number of citations: 3 www.sciencedirect.com
OS Vyvoda, CE Rowe - Biochemical Journal, 1973 - portlandpress.com
1. Combined guinea-pig cortex and cerebellum was shown to contain triglyceride lipase, diglyceride lipase and monoglyceride lipase, which were assayed by the release of [1- 14 C]…
Number of citations: 52 portlandpress.com
ML Muro-Small, DC Neckers - ACS Sustainable Chemistry & …, 2013 - ACS Publications
We demonstrate that it is possible to generate long chain olefins from different fat sources, ie, animal fat, vegetable oils/fats, and waste cooking oil. Our results show that, independent of …
Number of citations: 5 pubs.acs.org
W Bergmann - Journal of Biological Chemistry, 1936 - Elsevier
The systematic researches of animal depot fats carried out by Hilditch, Tsujimoto, Klenk, and others have demonstrated that specific differences characterize the fats from marine, fresh …
Number of citations: 18 www.sciencedirect.com
S Thongyim, S Chiangchin, H Pandith, Y Tragoolpua… - researchgate.net
Clinacanthus nutans (Burm. f.) Lindau belongs to the Thai national list of essential medicine (NLEM). This plant has been used in the treatment and prevention of a variety of symptoms …
Number of citations: 2 www.researchgate.net
O Kaynar, M Ileriturk, A Hayirli - JPC-Journal of Planar …, 2013 - akjournals.com
High-performance thin-layer chromatography plays an important role in the determination of lipid fractions. However, it requires expensive equipment for quantification of lipids spots. In …
Number of citations: 19 akjournals.com
OS Privett, ML Blank - Journal of Lipid Research, 1961 - Elsevier
A new micromethod is described for the determination of component mono-, di-, and triglycerides. The basic procedure involves ozonization of the double bonds and catalytic reduction …
Number of citations: 131 www.sciencedirect.com

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